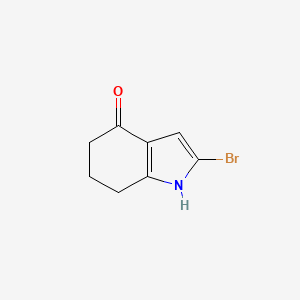

2-Bromo-6,7-dihydro-1H-indol-4(5H)-one

CAS No.: 27784-79-8

Cat. No.: VC8164935

Molecular Formula: C8H8BrNO

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27784-79-8 |

|---|---|

| Molecular Formula | C8H8BrNO |

| Molecular Weight | 214.06 g/mol |

| IUPAC Name | 2-bromo-1,5,6,7-tetrahydroindol-4-one |

| Standard InChI | InChI=1S/C8H8BrNO/c9-8-4-5-6(10-8)2-1-3-7(5)11/h4,10H,1-3H2 |

| Standard InChI Key | TTYFVLXVNAATTA-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(N2)Br)C(=O)C1 |

| Canonical SMILES | C1CC2=C(C=C(N2)Br)C(=O)C1 |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2-bromo-6,7-dihydro-1H-indol-4(5H)-one is defined by a bicyclic framework comprising a six-membered cyclohexanone ring fused to a pyrrole moiety, with bromine substitution at the second position. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 214.06 g/mol | |

| SMILES | C1CC2=C(C=C(N2)Br)C(=O)C1 | |

| InChI | InChI=1S/C8H8BrNO/c9-8-4-5-6(10-8)2-1-3-7(5)11/h4,10H,1-3H2 | |

| InChIKey | TTYFVLXVNAATTA-UHFFFAOYSA-N |

The compound’s planar indole core and electron-withdrawing bromine atom influence its reactivity, particularly in electrophilic substitution and cross-coupling reactions.

Synthesis and Applications

Synthetic Pathways

While explicit synthesis protocols for 2-bromo-6,7-dihydro-1H-indol-4(5H)-one are scarce, analogous indole derivatives are typically synthesized via cyclization of brominated aniline precursors or halogenation of preformed indole scaffolds. For example, a related study demonstrated the synthesis of tetrahydroindazole derivatives through hydrazine-mediated cyclization of cyclohexanone intermediates under acidic conditions . Such methods could be adapted for this compound by introducing bromine at an early synthetic stage.

Research Applications

Physicochemical and Spectroscopic Properties

Predicted Collision Cross Section (CCS)

Mass spectrometry data provides insights into the compound’s gas-phase behavior:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 213.98621 | 141.5 |

| [M+Na]+ | 235.96815 | 143.7 |

| [M-H]- | 211.97165 | 141.1 |

These CCS values, predicted using ion mobility spectrometry, aid in distinguishing this compound from structural isomers in analytical workflows .

Spectral Signatures

Though experimental spectra are unavailable, analogous indoles exhibit:

-

IR: Stretching vibrations at ~1690 cm⁻¹ (C=O) and ~3400 cm⁻¹ (N-H) .

-

NMR: Downfield shifts for the indolic proton (~δ 10.7 ppm) and ketone carbonyl (~δ 210 ppm) .

Future Research Directions

Recent studies on indole derivatives emphasize their potential as antimicrobial and anticancer agents . For instance, indazole analogs synthesized via hydrazine cyclization showed inhibitory activity against bacterial pathogens . Functionalizing 2-bromo-6,7-dihydro-1H-indol-4(5H)-one’s bromine and ketone groups could yield novel bioactive molecules. Additionally, computational studies to predict its metabolic pathways and target binding affinities are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume